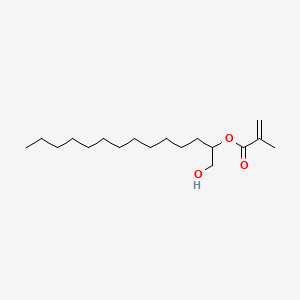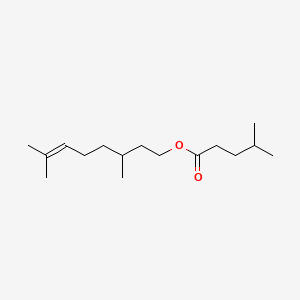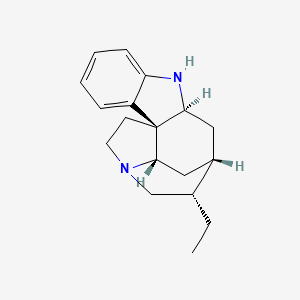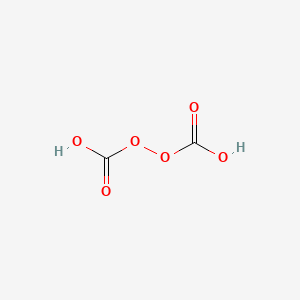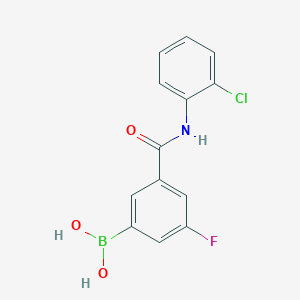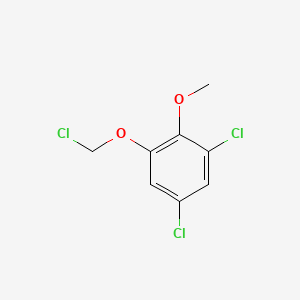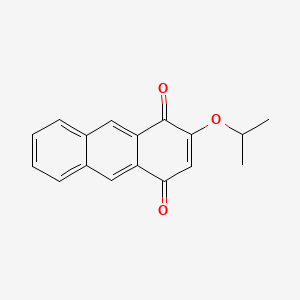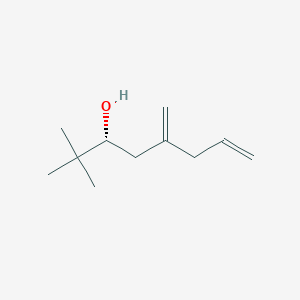
7-Octen-3-ol, 2,2-dimethyl-5-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octen-3-ol, 2,2-dimethyl-5-methylene-: is an organic compound with the molecular formula C11H20O . It is a tertiary alcohol, characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its unique structure, which includes a double bond and a methylene group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of Myrcene: One of the common methods to synthesize 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves the chlorination of myrcene, followed by hydrolysis.
Hydrogenation of Myrcene: Another method includes the hydrogenation of myrcene under specific conditions to yield the desired compound.
Industrial Production Methods: The industrial production of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- typically involves large-scale chlorination and hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, acids, and bases
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of ethers, esters, or halides
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the production of various chemicals and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma, often used in perfumes and flavorings.
Mécanisme D'action
The mechanism of action of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylene group can participate in various chemical reactions, altering the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
- 7-Octen-2-ol, 2,6-dimethyl-
- 2-Octen-1-ol, 3,7-dimethyl-
- 6-Octen-1-ol, 3,7-dimethyl-
Comparison:
- 7-Octen-3-ol, 2,2-dimethyl-5-methylene- is unique due to its specific structure, which includes a tertiary alcohol, a double bond, and a methylene group. This combination of features makes it distinct from other similar compounds, which may lack one or more of these structural elements .
Propriétés
Numéro CAS |
42201-32-1 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol |
InChI |
InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1 |
Clé InChI |
DKRSOEZYLGQVDF-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CC(=C)CC=C)O |
SMILES canonique |
CC(C)(C)C(CC(=C)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


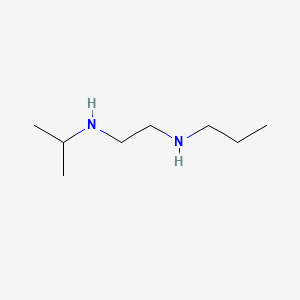
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)

